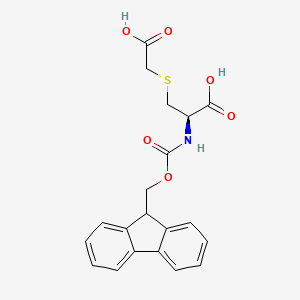

Fmoc-S-carboxymethyl-L-cysteine

Description

BenchChem offers high-quality Fmoc-S-carboxymethyl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-S-carboxymethyl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H19NO6S |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

(2R)-3-(carboxymethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C20H19NO6S/c22-18(23)11-28-10-17(19(24)25)21-20(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1 |

InChI Key |

XBOWICHXMBVKIH-KRWDZBQOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Sourcing and Application of Fmoc-Cys(Cm)-OH in Advanced Peptide Therapeutics

Topic: Fmoc-Cys(Cm)-OH (CAS 1354485-07-6) Strategic Sourcing & Application Guide Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and CMC Leads.

Executive Summary: The Chemical Profile

Fmoc-Cys(Cm)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-carboxymethyl-L-cysteine) is a specialized cysteine derivative used to introduce a stable, non-reducible thioether motif into peptide backbones. Unlike standard cysteine protection (Trt, Acm) which is removed to restore the thiol, the "Cm" (carboxymethyl) group is a permanent modification (

This moiety is critical for:

-

Mimicking Post-Translational Modifications: Simulating alkylated cysteine residues often found in proteomic analysis.

-

Charge Modulation: Introducing a specific negative charge (carboxylate) at the cysteine site without the instability of a free thiol.

-

Conjugation Handles: Providing a unique carboxylate handle for orthogonal conjugation, distinct from the peptide C-terminus.

CAS 1354485-07-6 specifically refers to the Fmoc-protected amino acid with the S-carboxymethyl side chain.[1]

Critical Quality Attributes (CQA) for Sourcing

As a niche reagent, supplier quality varies significantly. Sourcing CAS 1354485-07-6 requires a rigorous "Vendor Qualification Workflow" rather than simple price comparison.

The "Free Acid" Trap

CRITICAL WARNING: CAS 1354485-07-6 is typically the free side-chain acid form (

-

The Risk: If used in standard Solid Phase Peptide Synthesis (SPPS) with on-resin activation (e.g., HATU/DIEA), the side-chain carboxylate will activate, leading to branching, polymerization, and capping of the peptide chain.

-

The Sourcing Fix: You must determine if your application requires the Free Acid (for N-terminal capping) or the Protected Ester (e.g., Fmoc-Cys(t-butoxycarbonylmethyl)-OH, CAS 269730-62-3) for mid-sequence insertion.

Specification Standards

When requesting a Certificate of Analysis (CoA), demand the following limits:

| Attribute | Specification | Scientific Rationale |

| Appearance | White to off-white powder | Yellowing indicates Fmoc cleavage or oxidation. |

| Purity (HPLC) | Impurities likely include free Cys(Cm) or Fmoc-Cys(Cm)-Fmoc dimers. | |

| Chiral Purity | Cysteine derivatives are highly prone to racemization (D-isomer formation) during synthesis and storage. | |

| Water Content | Excess water hydrolyzes active esters during coupling. | |

| Free Fmoc-OSu | Residual derivatizing agent will cap your resin, terminating synthesis. |

Vendor Qualification Workflow (DOT Visualization)

Caption: Decision logic for sourcing Fmoc-Cys(Cm)-OH to prevent synthetic failure due to side-chain reactivity.

Technical Application: Synthesis Protocol

If you are using CAS 1354485-07-6 (Free Acid) for N-terminal introduction, or the protected analog for elongation, the coupling environment must be strictly controlled to prevent racemization.

Optimized Coupling Protocol (DIC/Oxyma)

Base-mediated coupling (HBTU/DIEA) poses a high risk of racemization for cysteine derivatives. The following neutral-pH protocol is recommended.

Reagents:

-

Solvent: DMF (Dimethylformamide), Peptide Grade.

-

Activator: DIC (Diisopropylcarbodiimide).

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

Step-by-Step Workflow:

-

Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 minutes. Drain.

-

Activation (Pre-activation is discouraged):

-

Dissolve Fmoc-Cys(Cm)-OH (5.0 eq) and Oxyma Pure (5.0 eq) in minimum DMF.

-

Add DIC (5.0 eq) immediately prior to adding to the resin.

-

Note: Keeping the mixture neutral minimizes base-catalyzed proton abstraction from the alpha-carbon.

-

-

Coupling:

-

Washing: Drain and wash with DMF (

). -

Capping (Optional but Recommended): Treat with Acetic Anhydride/DIEA/DMF to cap unreacted amines.

Handling the Free Side Chain (If applicable)

If you must use the free acid version (CAS 1354485-07-6) in the middle of a chain (not recommended, but theoretically possible via orthogonal protection):

-

Silylation: Pre-treat the amino acid with BSTFA to transiently protect the side chain carboxyl.

-

Titration: Use exactly 1.0 equivalent of base to deprotonate the carboxylic acid, forming the salt, which is less nucleophilic, but this is chemically risky.

-

Best Practice: Do not use the free acid mid-sequence. Source the t-Butyl ester analog instead.

Analytical Validation & QC

Trusting the supplier's CoA is insufficient for clinical or high-value research.

Identity Verification (LC-MS)[1]

-

Expected Mass: Calculate the Exact Mass based on the specific isotope.

-

Formula:

(Fmoc-Cys(Cm)-OH without protecting group). -

MW: ~371.4 Da (Free amine form after Fmoc removal) / ~593.6 Da (Full Fmoc-AA).

-

-

Method: ESI-MS (Positive Mode). Look for

adducts which are common with carboxylates.

Racemization Check (Chiral HPLC)

Before committing the reagent to a large-scale synthesis, perform a Marfey's Test or Chiral HPLC.

-

Column: Chiralpak IC or IA.

-

Mobile Phase: Hexane/IPA/TFA (Isocratic).

-

Acceptance Criteria:

D-Isomer.

References

-

PubChem. (n.d.).[4] Compound Summary: Fmoc-Cys(Cm)-OH. National Library of Medicine. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of Cys protection strategies).

-

Albericio, F., & Tyle, M. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard protocols for Cys racemization suppression).

(Note: Specific supplier inventory pages are transient; researchers are advised to search CAS 1354485-07-6 on aggregators like ChemicalBook or SciFinder for real-time stock availability.)

Sources

An In-Depth Technical Guide to Fmoc-S-carboxymethyl-L-cysteine: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-S-carboxymethyl-L-cysteine is a pivotal amino acid derivative for researchers engaged in solid-phase peptide synthesis (SPPS), particularly when navigating the complexities of incorporating cysteine residues. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its application in peptide synthesis, and a critical analysis of its strategic advantages and potential challenges. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document serves as an essential resource for scientists aiming to leverage this reagent for the successful synthesis of complex peptides.

Core Properties of Fmoc-S-carboxymethyl-L-cysteine

Fmoc-S-carboxymethyl-L-cysteine is a derivative of the amino acid L-cysteine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a carboxymethyl group. This dual protection scheme is fundamental to its utility in modern peptide synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉NO₆S | [1] |

| Molecular Weight | 401.43 g/mol | [1] |

| Appearance | Typically a white to off-white powder | |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) |

The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in DMF. This allows for the sequential addition of amino acids to the growing peptide chain. The S-carboxymethyl group, on the other hand, offers semi-permanent protection of the highly reactive thiol group of the cysteine side chain, preventing undesired side reactions such as oxidation and disulfide bond formation during synthesis.

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of cysteine residues into a peptide sequence presents unique challenges due to the nucleophilicity of the thiol side chain. The choice of the thiol-protecting group is therefore a critical decision in the design of a synthetic strategy. While a variety of protecting groups are available, the S-carboxymethyl group offers a distinct set of properties that can be advantageous in specific synthetic contexts.

The Orthogonal Protection Strategy

The successful synthesis of complex peptides, especially those containing multiple disulfide bonds, relies on an orthogonal protection strategy. This principle dictates that the different protecting groups used in the synthesis can be removed under distinct chemical conditions without affecting the others.[2] In the context of Fmoc-SPPS, the acid-labile side-chain protecting groups (e.g., t-butyl, trityl) and the base-labile Fmoc group form the primary orthogonal set. The S-carboxymethyl group introduces an additional layer of orthogonality, as its cleavage requires specific conditions that do not typically affect other protecting groups.

Caption: Orthogonal protection scheme in Fmoc-SPPS.

Experimental Protocol: Incorporation of Fmoc-S-carboxymethyl-L-cysteine

The following is a generalized protocol for the incorporation of Fmoc-S-carboxymethyl-L-cysteine into a peptide sequence using manual or automated SPPS.

Materials:

-

Fmoc-S-carboxymethyl-L-cysteine

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Workflow:

Caption: General workflow for SPPS.

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Coupling:

-

Pre-activate a 3-5 fold molar excess of Fmoc-S-carboxymethyl-L-cysteine with your chosen coupling reagents (e.g., HBTU/HOBt or HATU/HOAt) and DIPEA in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress can be monitored using a qualitative ninhydrin (Kaiser) test.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours. The S-carboxymethyl group will remain intact under these conditions.

Deprotection of the S-Carboxymethyl Group

The key to the utility of the S-carboxymethyl group lies in its unique deprotection conditions, which are orthogonal to the standard Fmoc-SPPS chemistry. While information on the deprotection of this specific group is less common in the literature compared to more widely used protecting groups like Trt or Acm, the cleavage of the thioether bond can generally be achieved under specific reductive or oxidative conditions. The choice of deprotection strategy will depend on the overall synthetic goal and the presence of other sensitive residues in the peptide sequence.

Comparative Analysis with Other Cysteine Protecting Groups

The selection of a cysteine protecting group is a critical decision that can significantly impact the success of a peptide synthesis. The S-carboxymethyl group should be considered in the context of other commonly used protecting groups.

| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |

| Trityl (Trt) | Mild acid (e.g., TFA) | Easily removed during final cleavage; cost-effective. | Can lead to re-attachment of the trityl cation if not properly scavenged; prone to cause racemization.[3] |

| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, or silver salts | Stable to TFA; allows for purification of the protected peptide before disulfide bond formation.[4] | Deprotection requires potentially harsh or toxic reagents. |

| tert-Butyl (tBu) | Strong acid (e.g., HF, TFMSA) or specific reagents | Stable to TFA. | Requires harsh cleavage conditions not compatible with standard Fmoc-SPPS. |

| Carboxymethyl (Cm) | Specific reductive or oxidative conditions | Orthogonal to standard Fmoc-SPPS cleavage conditions. | Less commonly used, and deprotection conditions may require more optimization. |

Potential Side Reactions and Mitigation Strategies

The synthesis of cysteine-containing peptides is often accompanied by specific side reactions. While the S-carboxymethyl group can mitigate some of these, awareness of potential pitfalls is crucial for a successful synthesis.

-

Racemization: Cysteine residues are particularly susceptible to racemization during the activation and coupling steps, especially when using strong activating agents and bases.[3] To minimize racemization, it is advisable to use coupling reagents that proceed through a less base-catalyzed mechanism, such as DIC/HOBt or DIC/Oxyma.[5]

-

β-Elimination: When cysteine is the C-terminal amino acid, especially when attached to a Wang-type resin, it can be prone to base-catalyzed β-elimination, leading to the formation of dehydroalanine. This can be mitigated by using a more sterically hindered resin, such as a 2-chlorotrityl chloride resin.

-

S-Alkylation: During the final TFA cleavage, carbocations generated from the cleavage of other protecting groups or the resin linker can potentially alkylate the sulfur atom of a deprotected cysteine. The stability of the S-carboxymethyl group during standard TFA cleavage helps to prevent this side reaction.

Synthesis of Fmoc-S-carboxymethyl-L-cysteine

For researchers interested in preparing this reagent in-house, a general synthetic route involves two key steps:

-

S-alkylation of L-cysteine: The thiol group of L-cysteine is alkylated with a suitable carboxymethylating agent, such as bromoacetic acid or iodoacetic acid, under basic conditions to form S-carboxymethyl-L-cysteine.

-

N-Fmoc protection: The amino group of S-carboxymethyl-L-cysteine is then protected with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride, in the presence of a base to yield the final product.

Caption: General synthesis scheme for Fmoc-S-carboxymethyl-L-cysteine.

Conclusion

Fmoc-S-carboxymethyl-L-cysteine is a valuable, albeit less commonly employed, tool in the arsenal of the peptide chemist. Its unique deprotection chemistry offers an additional layer of orthogonality that can be strategically exploited for the synthesis of complex peptides. A thorough understanding of its properties, coupled with careful planning of the synthetic and deprotection strategies, will enable researchers to successfully incorporate this versatile building block into their synthetic targets, paving the way for advancements in drug discovery and the broader life sciences.

References

- G. B. Fields, R. L. Noble. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Int. J. Pept. Protein Res.35, 161-214 (1990).

- Y. Han, F. Albericio, G. Barany. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. J. Pept. Res.62, 4307-4315 (2013).

- R. J. Spears, V. Chudasama. Cysteine protecting groups: applications in peptide and protein science. Chem. Soc. Rev.50, 11098-11155 (2021).

Sources

- 1. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

Advanced Proteomic Applications of Carboxymethylated Cysteine: A Technical Guide

Executive Summary

In the high-throughput proteomics landscape, Carbamidomethylation (using Iodoacetamide, IAM) has become the default standard for cysteine alkylation. However, Carboxymethylation (using Iodoacetic Acid, IAA) offers distinct physicochemical advantages that are frequently overlooked but critical for specific analytical challenges.

This guide details the strategic application of carboxymethylated cysteine (CMC) in proteomics. Unlike the neutral carbamidomethyl tag, the carboxymethyl group introduces a negative charge and a specific mass shift (+58.005 Da). These properties are exploited in Differential Alkylation workflows to map the redox proteome, enhance solubility of hydrophobic peptides, and modulate ionization efficiency. This document provides the mechanistic grounding, validated protocols, and troubleshooting frameworks required to implement CMC methodologies with high scientific integrity.

Mechanistic Foundation

The Alkylation Chemistry

The core objective of alkylation is to cap reduced thiol (-SH) groups on cysteine residues to prevent the reformation of disulfide bonds or "scrambling" during digestion.[1]

-

Mechanism: Nucleophilic substitution (

). The thiolate anion ( -

Physicochemical Impact:

-

Mass Shift: +58.00548 Da.

-

Charge State: Adds a carboxylic acid group (-COOH), which deprotonates to -COO

at physiological and standard LC-MS pH (pH > 4). This introduces a net negative charge relative to the native cysteine.

-

IAA vs. IAM: The Critical Distinction

The choice between Iodoacetic Acid (IAA) and Iodoacetamide (IAM) dictates the charge landscape of the resulting peptides.

| Feature | Carbamidomethylation (Standard) | Carboxymethylation (Specialized) |

| Reagent | Iodoacetamide (IAM) | Iodoacetic Acid (IAA) |

| Added Moiety | ||

| Mass Shift ( | +57.0215 Da | +58.0055 Da |

| Net Charge Change | Neutral (0) | Acidic (-1 at neutral pH) |

| Isobaric Interference | None | |

| Primary Utility | Routine ID, MaxQuant default | Redox mapping, pI shifting, Solubility |

Core Application: Differential Alkylation for Redox Proteomics[1][6][7]

The most powerful application of CMC is in Redox Proteomics , specifically for mapping reversible cysteine oxidation (e.g., disulfide bonds, sulfenic acids). By using IAM and IAA sequentially, researchers can distinguish between originally reduced and originally oxidized cysteines within the same sample.

The "Redox Switch" Workflow

This self-validating protocol relies on the distinct chemical properties of the two alkylating agents.

-

Block: Free thiols are alkylated with IAM (Neutral, +57 Da).

-

Reduce: Reversible oxidized species (S-S, S-OH) are reduced with DTT/TCEP.

-

Label: Newly generated thiols are alkylated with IAA (Acidic, +58 Da).

Result:

-

Reduced Cys: Carbamidomethylated (Neutral).

-

Oxidized Cys: Carboxymethylated (Acidic).

This allows for separation via Ion Exchange Chromatography (IEC) or Isoelectric Focusing (IEF) prior to MS analysis, or differentiation via high-resolution MS.

Figure 1: Differential Alkylation Strategy. This workflow converts the biological redox state into a chemical tag (Mass + Charge) detectable by MS.

Validated Protocol: Carboxymethylation with IAA

Scientific Integrity Note: IAA is less reactive than IAM and more sensitive to pH. The reaction generates HI (hydroiodic acid), which can drop the pH over time. Strong buffering is essential.

Reagents

-

Alkylation Buffer: 250 mM Ammonium Bicarbonate (AmBic), pH 8.5. (Higher molarity buffers against HI generation).

-

Reducing Agent: 500 mM Dithiothreitol (DTT) stock.

-

Alkylating Agent: 500 mM Iodoacetic Acid (IAA) in 1M NaOH (Freshly prepared). Note: IAA is acidic; dissolve in base to neutralize and activate.

Step-by-Step Methodology

-

Solubilization & Denaturation:

-

Dissolve protein (50-100 µg) in 6 M Urea / 250 mM AmBic.

-

Why: Urea exposes buried cysteines; AmBic maintains pH.

-

-

Reduction:

-

Add DTT to a final concentration of 5 mM.

-

Incubate at 56°C for 30 minutes or 37°C for 60 minutes.

-

Check: Ensure sample cools to Room Temperature (RT) before adding IAA to prevent thermal degradation of the reagent.

-

-

Carboxymethylation (The Critical Step):

-

Add IAA stock to a final concentration of 15 mM (3x molar excess over DTT).

-

Crucial: Check pH immediately. It must be > 8.0 for the thiolate anion to form. If pH < 7.5, reaction efficiency drops drastically.

-

Incubate in the dark at RT for 30-45 minutes.

-

Why Dark? Iodine reagents are light-sensitive and can generate free iodine (

), causing off-target iodination of Tyrosine and Histidine.

-

-

Quenching:

-

Add DTT (to 10 mM excess) or acidify with Formic Acid to pH < 4.

-

Why: Stops the reaction immediately to prevent N-terminal alkylation (over-alkylation).

-

Technical Challenges & Artifact Management

The "Isobaric" Trap: Deamidation vs. IAA/IAM Delta

A major analytical risk in differential alkylation is the mass difference between IAM and IAA.

-

IAM Addition:

(+57.0215) -

IAA Addition:

(+58.0055) -

Difference: 0.9840 Da.

The Problem: The mass shift of Deamidation (Asn

Solution Strategy:

-

Chromatographic Separation: CMC peptides are more acidic/hydrophilic. They will elute earlier in Reverse Phase (RP-LC) compared to CAM peptides (and often deamidated peptides).

-

MS/MS Localization: Rely on b/y ion series to localize the +58 modification specifically to the Cysteine residue, not the Asparagine.

-

Isotopic Labeling: Use

-labeled IAA to shift the mass by +2 Da (Total +60 Da), moving it away from the deamidation/neutron danger zone.

Over-Alkylation

IAA is an aggressive nucleophile at high pH (>9.0).

-

Targets: N-terminus, Lysine (

-amino), Histidine, Methionine (S-carboxymethylmethionine sulfonium). -

Prevention: Strictly maintain pH 8.0–8.5. Do not exceed 45 minutes incubation.

Solubility Effects

Carboxymethylation adds a negative charge.

-

Benefit: Increases solubility of hydrophobic peptides (e.g., membrane proteins) that might precipitate with neutral CAM.

-

Drawback: Can suppress ionization in positive mode ESI-MS for very acidic peptides (low pI).

Data Presentation: Quantitative Comparison

| Parameter | Carbamidomethyl Cys (CAM) | Carboxymethyl Cys (CMC) | Analytical Consequence |

| Formula Added | Identity | ||

| Monoisotopic Mass | 57.021464 | 58.005479 | Database Search |

| pKa of Sidechain | N/A (Neutral) | ~3.5 (Acidic) | CE / IEF Separation |

| HPLC Retention | Moderate | Earlier (More Hydrophilic) | RT Prediction |

| Deamidation Confusion | No | Yes (High Risk) | False Discovery Rate |

References

-

Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Link

-

Held, J. M., & Gibson, B. W. (2012). Regulatory control of the proteome by reversible cysteine oxidation: A new frontier in chemical proteomics. Current Opinion in Chemical Biology, 16(1-2), 11-19. Link

-

McDonagh, B., et al. (2014). Differential alkylation for the identification of cysteine oxidation in proteins. Methods in Molecular Biology, 1156, 365-376. Link

-

Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(15), 3576-3582. Link

-

Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein sequencing.[4] Analytical Chemistry, 70(24), 5150-5158. Link

Sources

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Precursor Ions: /home/support [skyline.ms]

- 3. researchgate.net [researchgate.net]

- 4. Cysteine Carbamidomethylation (Cysteine CAM) - SB PEPTIDE [sb-peptide.com]

- 5. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Fmoc-Protected S-Carboxymethyl Cysteine (Fmoc-Cys(CM)-OH) Solubility & Handling

Executive Summary

This guide details the physicochemical properties, solubility profile, and handling protocols for Fmoc-S-carboxymethyl-L-cysteine (Fmoc-Cys(CM)-OH). Unlike standard protected cysteine derivatives (e.g., Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH), the carboxymethyl (CM) derivative contains a free carboxylic acid on the side chain (unless specified as an ester). This unique structural feature dictates specific solubility behaviors and necessitates critical modifications to standard Solid-Phase Peptide Synthesis (SPPS) workflows to prevent uncontrolled branching or polymerization.

Target Audience: Synthetic Chemists, Peptide Scientists, and Process Engineers.

Part 1: Physicochemical Profile & Solubility Mechanisms

Structural Analysis

The solubility of Fmoc-Cys(CM)-OH is governed by the competition between the hydrophobic Fmoc moiety and the polar, acidic carboxymethyl side chain.

-

Chemical Formula: C₂₀H₁₉NO₆S

-

Molecular Weight: ~401.43 g/mol (Free Acid)

-

Side Chain:

(Thioether-linked acetic acid) -

pKa (Side Chain): ~3.5–4.0 (Carboxylic acid).

Solubility Data Matrix

The following data represents empirical solubility trends for Fmoc-dicarboxylic amino acids in standard SPPS solvents at 25°C.

| Solvent | Solubility Rating | Saturation Limit (Est.) | Mechanistic Insight |

| DMF (N,N-Dimethylformamide) | High | > 0.5 M | Dipolar aprotic nature disrupts intermolecular H-bonds of the side-chain carboxyls. |

| NMP (N-Methyl-2-pyrrolidone) | High | > 0.5 M | Excellent solvency for Fmoc-AAs; reduces aggregation potential compared to DMF. |

| DCM (Dichloromethane) | Moderate/Low | < 0.1 M | Non-polar character struggles to solvate the free polar side-chain acid; risk of precipitation. |

| DMSO (Dimethyl Sulfoxide) | Very High | > 1.0 M | Strong H-bond acceptor; useful as a co-solvent (5-10%) if aggregation occurs. |

| Water | Insoluble | < 0.001 M | Hydrophobic Fmoc group dominates; precipitates immediately. |

| Ether/Hexane | Insoluble | N/A | Used for precipitation/purification. |

Critical Note: The presence of the free carboxylic acid on the side chain increases the viscosity of high-concentration solutions (>0.3 M) due to hydrogen-bonded dimer formation.

Part 2: Experimental Protocols

Dissolution Protocol for SPPS (Self-Validating)

This protocol ensures complete dissolution while preventing premature activation or side reactions.

Reagents:

-

Fmoc-Cys(CM)-OH

-

Solvent: High-purity DMF (Amine-free)[1]

-

NO BASE (DIEA/NMM) should be added during the initial dissolution step.

Workflow:

-

Calculation: Calculate the required mass for a 0.2 M concentration. Avoid higher concentrations (e.g., 0.5 M) initially to prevent viscous gelling.

-

Addition: Add the calculated volume of DMF to the powder.

-

Agitation: Vortex vigorously for 30 seconds.

-

Validation Check: Inspect for "swirling" refractivity lines. If present, dissolution is incomplete.

-

-

Sonication: If particles persist, sonicate at 30–40°C for 5 minutes. The slight heat aids in breaking carboxylic acid dimers.

-

Filtration (Optional): If used in automated synthesizers, filter through a 0.45 µm PTFE filter to protect fluidics.

Activation & Coupling Strategy (The "Branching" Hazard)

WARNING: Fmoc-Cys(CM)-OH has two carboxylic acid groups (α-COOH and side-chain COOH). Standard activation (e.g., HATU/DIEA) will activate BOTH , leading to:

-

Polymerization: Amino acids coupling to both sites.

-

Branching: The peptide chain growing from the side chain.

Correct Usage Scenarios:

-

Scenario A: Site-Specific Branching: You intend to grow a chain from the side chain. Use standard activation.

-

Scenario B: Linear Synthesis (Post-Synthetic Modification): You must use a side-chain protected derivative, such as Fmoc-Cys(CM-OtBu)-OH .

-

Scenario C: N-Terminal Capping: If Fmoc-Cys(CM)-OH is the final residue, the side chain activates but has no amine to react with (assuming the resin is washed). However, it may react with any unmasked nucleophiles.

Part 3: Visualization of Workflows

Decision Logic for Fmoc-Cys(CM)-OH Usage

This diagram guides the researcher through the critical decision-making process to avoid synthesis failure.

Caption: Decision tree highlighting the risk of polymerization when using the free acid form in standard SPPS.

Dissolution & Handling Workflow

Caption: Step-by-step dissolution protocol with troubleshooting loops for stubborn aggregates.

References

-

PubChem. (2021). Fmoc-Cys-OH Compound Summary. Retrieved from [Link]

-

ResearchGate. (2024). Solubility of reagents (Fmoc-AA-OH) in PolarClean. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Solid Phase Peptide Synthesis of Fmoc-Cys(Cm)-OH Peptides

Abstract

This guide details the protocol for synthesizing peptides containing S-carboxymethyl-L-cysteine (Cys(Cm) or S-CMC) using Fmoc solid-phase peptide synthesis (SPPS). While often abbreviated as "Fmoc-Cys(Cm)-OH" in literature, the direct use of the free side-chain carboxylic acid form is chemically hazardous in SPPS due to potential branching. This protocol establishes the Fmoc-Cys(Cm-tBu)-OH derivative as the standard building block, ensuring orthogonal protection and high-fidelity synthesis. We cover critical parameters including racemization suppression, coupling logic, and cleavage dynamics.

Introduction & Chemical Strategy

S-carboxymethylcysteine is a cysteine derivative where the thiol group is alkylated with a carboxymethyl group (

The Challenge of "Fmoc-Cys(Cm)-OH"

In the context of SPPS, the designation "Fmoc-Cys(Cm)-OH" is ambiguous.

-

Free Acid Form: If the side chain is

, the molecule has two free carboxylic acids (alpha and side-chain). Standard activation (e.g., HBTU/DIEA) would activate both, leading to uncontrolled branching and polymerization. -

Protected Form (Standard): The correct reagent for linear SPPS is Fmoc-Cys(Cm-tBu)-OH (Fmoc-S-(tert-butoxycarbonylmethyl)-L-cysteine). The tert-butyl (tBu) ester protects the side chain during base-labile Fmoc deprotection and is removed concomitantly with the resin cleavage by TFA.

Strategy: This protocol utilizes Fmoc-Cys(Cm-tBu)-OH to ensure linearity.

Critical Considerations

| Parameter | Recommendation | Scientific Rationale |

| Building Block | Fmoc-Cys(Cm-tBu)-OH | Prevents side-chain activation and branching. |

| Racemization | High Risk | Cysteine derivatives are prone to racemization during activation due to the electron-withdrawing sulfur. Use DIC/Oxyma instead of HBTU/DIEA. |

| Solubility | Moderate | The hydrophobic Fmoc and tBu groups provide good solubility in DMF. |

| Cleavage | Standard (95% TFA) | The tBu ester is acid-labile. No special scavengers are needed for the Cm group itself, but standard scavengers (TIS/Water) protect other residues. |

Materials & Equipment

Reagents

-

Amino Acid: Fmoc-Cys(Cm-tBu)-OH (CAS: 269730-62-3).

-

Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).

-

Coupling Reagents:

-

DIC (N,N'-Diisopropylcarbodiimide).

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

-

Alternative: HATU/DIEA (Use with caution regarding racemization).

-

-

Solvents: DMF (peptide grade), DCM, Piperidine (20% in DMF).

-

Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.

Step-by-Step Protocol

Phase 1: Resin Preparation

-

Weighing: Calculate resin requirement based on scale (e.g., 0.1 mmol).

-

Swelling: Place resin in the reaction vessel. Add DMF (10 mL/g) and swell for 30 minutes. Drain.

Phase 2: Standard SPPS Cycle (Repeated)

The following cycle is used for all amino acids, including Fmoc-Cys(Cm-tBu)-OH.

-

Deprotection:

-

Add 20% Piperidine in DMF (5 mL).

-

Agitate for 3 minutes. Drain.

-

Add fresh 20% Piperidine in DMF . Agitate for 10 minutes. Drain.

-

Wash: DMF (5x), DCM (1x), DMF (2x).

-

Check: UV monitoring or Kaiser test (positive = blue).

-

-

Coupling (The Cys-Cm Step):

-

Dissolution: Dissolve Fmoc-Cys(Cm-tBu)-OH (3-5 equivalents relative to resin loading) in minimal DMF.

-

Activation: Add Oxyma Pure (3-5 eq) and DIC (3-5 eq).

-

Note: Pre-activation for 2-3 minutes is recommended to form the active ester.

-

-

Reaction: Add the mixture to the resin. Agitate for 60 minutes at room temperature.

-

Wash: DMF (3x).[1]

-

Check: Kaiser test (negative = yellow). If positive, re-couple.

-

Phase 3: Final Cleavage & Isolation

This step removes the N-terminal Fmoc (if desired), cleaves the peptide from the resin, and removes the tBu protection from the Cm group, yielding the free carboxylic acid on the side chain.

-

Final Deprotection: Remove the final N-terminal Fmoc group using the Phase 2 deprotection protocol. Wash thoroughly with DCM.

-

Drying: Dry the resin under nitrogen flow or vacuum.

-

Cleavage Cocktail: Prepare TFA / TIS / H2O (95:2.5:2.5) .

-

Reaction: Add cocktail to resin (10 mL per gram resin). Shake for 2–3 hours.

-

Mechanism:[2] The high TFA concentration cleaves the ester bond of the tBu group:

.

-

-

Precipitation: Filter the solution into cold diethyl ether (-20°C). Centrifuge to pellet the peptide.

-

Lyophilization: Dissolve pellet in water/acetonitrile and lyophilize.

Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the decision matrix and process flow for incorporating Cys(Cm).

Caption: Workflow for SPPS emphasizing the specific selection and activation of Fmoc-Cys(Cm-tBu)-OH to ensure linear synthesis.

Chemical Protection Scheme

This diagram details the molecular transformation of the side chain during the process.

Caption: Chemical pathway showing the transition from the tBu-protected precursor to the final free carboxymethyl side chain.

Quality Control & Analytical Data

Upon completion, the peptide must be validated. The Cm modification adds a specific mass to the cysteine residue.

| Residue | Formula | Monoisotopic Mass (Da) | Mass Shift vs Cys |

| Cysteine (Free) | -NH-CH(CH2SH)-CO- | 103.009 | 0 |

| Cys(Cm) | -NH-CH(CH2-S-CH2COOH)-CO- | 161.014 | +58.005 |

HPLC Profile: Cys(Cm) peptides are generally more hydrophilic than their native Cys counterparts (due to the extra carboxylic acid) and will typically elute earlier on a C18 Reverse Phase column.

Troubleshooting

Issue: Branching or Multiple Peaks

-

Cause: Use of unprotected Fmoc-Cys(Cm)-OH (free acid) leading to acylation at the side chain.

-

Solution: Ensure the reagent used is Fmoc-Cys(Cm-tBu)-OH . Check the CAS number (269730-62-3).[1]

Issue: Racemization (D-Cys formation)

-

Cause: Over-activation or prolonged base exposure.

-

Solution: Switch to DIC/Oxyma activation. Keep coupling times under 60 minutes. Avoid pre-activation with base (DIEA) if possible.

Issue: Incomplete tBu Removal

-

Cause: Old TFA or insufficient cleavage time.

-

Solution: Ensure TFA is fresh. Extend cleavage time to 3 hours if the peptide sequence is hydrophobic.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3] Chemical Reviews, 109(6), 2455-2504. Link

-

Thermo Fisher Scientific. "Fmoc-Cys(tBu)-OH and Derivatives Product Page." Link

-

Watanabe Chemical Industries. "Fmoc-Cys(CH2-COOtBu)-OH Product Data."[1] Link

-

Albericio, F. (2000).[4] "Solid-Phase Synthesis: A Practical Guide." CRC Press.[4] Link

-

Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis Protocol." Link

Sources

Application Note: Optimized Coupling Conditions for Fmoc-S-carboxymethyl-L-cysteine in SPPS

This Application Note is designed for researchers and drug development professionals requiring high-fidelity incorporation of S-carboxymethyl-L-cysteine (Cys(Cm)) into peptide sequences via Solid Phase Peptide Synthesis (SPPS).

Executive Summary

S-carboxymethyl-L-cysteine (SCMC) is a non-canonical amino acid often employed as an isosteric mimic of Glutamic acid (Glu) or as a precursor for lanthionine bridges (thioether cyclization). Its incorporation presents unique challenges:

-

Side-Chain Reactivity: The free carboxylic acid on the side chain (

) acts as a competing nucleophile/electrophile. It must be orthogonally protected (typically as a t-butyl ester, -

Racemization Sensitivity: Like all cysteine derivatives, the

-proton is highly acidic due to the electron-withdrawing effect of the sulfur atom, making it prone to base-catalyzed racemization during activation.

This guide provides a self-validating protocol for coupling the commercially available building block Fmoc-Cys(CH

Chemical Context & Strategic Reagents

The "Dicarboxylic" Challenge

Attempting to couple free-acid Fmoc-Cys(Cm)-OH directly is chemically unsound. Standard activators (HATU/DIC) cannot distinguish between the

-

Solution: Use Fmoc-Cys(CH

COOtBu)-OH .[1] -

Mechanism: The t-butyl (tBu) group masks the side chain, rendering it inert to coupling reagents. It is removed globally with TFA during final cleavage, yielding the desired S-carboxymethyl group.

Racemization Control

Cysteine derivatives are the most racemization-prone residues in SPPS.

-

Avoid: Strong bases (DIEA) and high-temperature microwave coupling (above 50°C).

-

Preferred: Carbodiimide-mediated coupling (DIC) with acidic/neutral additives (Oxyma Pure or HOBt).

Protocol A: Direct Coupling of Fmoc-Cys(CH COOtBu)-OH

This is the "Gold Standard" method for linear sequence elongation.

Reagents Required

| Component | Specification | Role |

| Building Block | Fmoc-Cys(CH | Protected amino acid |

| Activator | DIC (Diisopropylcarbodiimide) (3-4 eq) | Carbodiimide coupling agent |

| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3-4 eq) | Suppresses racemization; enhances rate |

| Solvent | DMF (N,N-Dimethylformamide) | Main solvent (Amine-free) |

| Base | None (Preferred) or TMP (2,4,6-Collidine) | Only if neutralizing HCl salts |

Step-by-Step Methodology

Step 1: Resin Preparation [2]

-

Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

-

Deprotection: Remove the Fmoc group of the previous residue using 20% Piperidine in DMF (

min).[2] -

Wash: Flow wash with DMF (

min) to remove all traces of piperidine. Note: Residual piperidine will cause immediate racemization of the incoming Cys derivative.

Step 2: Activation (Pre-activation is NOT recommended)

Direct addition to the resin is preferred to minimize the lifetime of the activated ester in the absence of the amine nucleophile.

-

Dissolve Fmoc-Cys(CH

COOtBu)-OH (3 eq) and Oxyma Pure (3 eq) in a minimal volume of DMF. -

Add DIC (3 eq) to this solution.

-

Immediately add the mixture to the reaction vessel containing the resin.

Step 3: Coupling Reaction

-

Agitate at Room Temperature (25°C) for 60–90 minutes .

-

Critical: Do not heat this coupling above 50°C. If microwave assistance is necessary, use a "low power/low temp" cycle (max 50°C) and restrict time to 10 mins.

-

-

Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive (blue), perform a second coupling (Step 4).

Step 4: Double Coupling (Optional but Recommended)

Due to the steric bulk of the S-carboxymethyl-tBu side chain, single couplings may be sluggish.

-

Drain the vessel. Do not wash.

-

Add a fresh solution of Fmoc-Cys(CH

COOtBu)-OH (3 eq), HATU (3 eq), and TMP (Collidine) (3 eq) in DMF.-

Why HATU here? For the second coupling, the risk of racemization is outweighed by the need to drive the reaction to completion. Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction compared to DIEA.

-

-

React for 45 minutes.

Step 5: Capping & Washing [2]

-

Wash with DMF (

).[2][3] -

Capping: Treat with Acetic Anhydride/DIEA/DMF (1:1:8) for 5 minutes to permanently block any unreacted amines.

-

Wash with DMF (

).[1][2]

Protocol B: On-Resin Alkylation (Strategic Alternative)

Use this method if the specific building block is unavailable or if site-specific labeling is required.

Workflow Visualization

Figure 1: On-Resin Alkylation Strategy. This route allows the use of standard Cys(Trt) building blocks, converting them to Cys(Cm) post-synthesis.

Methodology

-

Incorporation: Couple standard Fmoc-Cys(Trt)-OH at the desired position.

-

Elongation: Complete the synthesis of the full peptide backbone.

-

Selective Deprotection: Wash resin with DCM.[1] Treat with 1-2% TFA in DCM (

min) containing 5% TIS (scavenger). This removes the Trt group (acid labile) without cleaving the peptide from the resin (assuming Rink/Wang linker is stable to 1% TFA) or removing tBu/Boc side chains.-

Note: If using highly acid-sensitive resin (2-Cl-Trt), this step must be done carefully or use Fmoc-Cys(Mmt)-OH which cleaves with even milder acid.

-

-

Alkylation:

-

Dissolve Bromoacetic acid (10 eq) in DMF.

-

Add DIEA (10 eq).

-

Add to resin and agitate for 1 hour in the dark.

-

-

Wash: DMF (

), DCM ( -

Result: The Cys residue is now S-carboxymethylated.

Comparative Data & Optimization

| Parameter | DIC / Oxyma (Recommended) | HATU / DIEA (Standard) |

| Racemization Risk | Low (< 0.5%) | High (2.0% - 5.0%) |

| Coupling Efficiency | High (slower kinetics) | Very High (fast kinetics) |

| Base Requirement | None (Self-buffering) | Required (DIEA/NMM) |

| Side Reactions | Minimal | Potential |

Troubleshooting Guide

-

Problem: Incomplete coupling (positive Kaiser test).

-

Problem: High racemization levels (D-Cys detected in MS).

References

-

BenchChem. (2025).[1] Standard Protocol for Incorporating Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in Solid-Phase Peptide Synthesis (SPPS).Link

-

Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Link

-

ChemPep. (2023). Fmoc Solid Phase Peptide Synthesis: Activation and Coupling Strategies.Link

-

National Institutes of Health (NIH). (2012). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed Central. Link

-

BOC Sciences. (2024). Why Fmoc-Protected Amino Acids Dominate SPPS?

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chempep.com [chempep.com]

- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptidetherapeutics.org [peptidetherapeutics.org]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

automated peptide synthesis using Fmoc-Cys(Cm)-OH

Application Note: Automated Peptide Synthesis using Fmoc-Cys(Cm)-OH

Executive Summary & Critical Disambiguation

Subject: Fmoc-Cys(Cm)-OH (Fmoc-S-carboxymethyl-L-cysteine) Primary Application: Synthesis of peptides containing S-carboxymethylcysteine (SCMC) residues (e.g., Carbocisteine analogs, permanently charged cysteine modifications).

CRITICAL WARNING: "Cm" vs. "Acm" vs. "Cam" Before proceeding, you must verify the identity of your starting material. In peptide chemistry, abbreviations for cysteine derivatives are frequently confused.

| Abbreviation | Full Name | Structure (Side Chain) | Function |

| Cys(Cm) | S-Carboxymethyl | Permanent Modification. Introduces a negative charge. Mimics alkylation by iodoacetic acid. | |

| Cys(Acm) | S-Acetamidomethyl | Protecting Group. Used for directed disulfide bond formation. Stable to TFA; removed by Iodine ( | |

| Cys(Cam) | S-Carbamidomethyl | Permanent Modification. Neutral. Mimics alkylation by iodoacetamide (common in proteomics). |

This guide focuses on the automated synthesis of peptides using Fmoc-Cys(Cm)-OH. (Note: If your goal is to form disulfide bonds, you likely require Fmoc-Cys(Acm)-OH. See Section 4 for the Acm protocol).

Part 1: Technical Grounding & Reagent Selection

The Challenge of the "Cm" Side Chain

Commercially available Fmoc-Cys(Cm)-OH often refers to the free acid form: Fmoc-S-carboxymethyl-L-cysteine .

-

Chemical Formula:

-

Problem: The side chain contains a free carboxylic acid (

). -

Risk in Automation: If you use the free acid version in a standard automated cycle (e.g., HBTU/DIC activation), the activator will activate both the

-carboxyl (intended) and the side-chain carboxyl (unintended). -

Result: Branching, polymerization, and intractable mixtures.

The Solution: Orthogonal Protection

For automated solid-phase peptide synthesis (SPPS), you must use the side-chain protected analog: Reagent: Fmoc-Cys(Cm-OtBu)-OH (Fmoc-S-(tert-butoxycarbonylmethyl)-L-cysteine).

-

The tert-butyl (OtBu) ester protects the side chain during coupling.

-

It is removed globally by TFA during the final cleavage, yielding the desired free carboxymethyl group (

).

Part 2: Automated Synthesis Protocol (Fmoc-Cys(Cm-OtBu)-OH)

This protocol is validated for standard Fmoc/tBu SPPS on Rink Amide or Wang resins.

Materials & Reagents

-

Resin: Rink Amide MBHA (0.5–0.7 mmol/g) or Wang Resin.

-

Amino Acid: Fmoc-Cys(Cm-OtBu)-OH (0.2 M in DMF).

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

-

Reasoning: DIC/Oxyma minimizes racemization of Cysteine derivatives compared to HBTU/HATU [1].

-

-

Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation if Asp is present).

Automated Cycle Parameters

| Step | Operation | Reagent | Time/Cycles | Notes |

| 1 | Fmoc Deprotection | 20% Piperidine/DMF | 2 x 5 min | Flow wash between cycles. |

| 2 | Wash | DMF | 5 x 30 sec | Ensure complete base removal. |

| 3 | Activation | 0.5M DIC / 0.5M Oxyma | Pre-mix 2 min | Pre-activation ensures formation of the active ester. |

| 4 | Coupling | Activated AA Solution | 1 x 45 min | Standard coupling time is sufficient. |

| 5 | Wash | DMF | 3 x 30 sec | |

| 6 | Capping (Optional) | Acetic Anhydride/DIEA | 5 min | Recommended after Cys coupling to block unreacted amines. |

Cleavage & Work-up (The Critical Step)

The side-chain tert-butyl ester (OtBu) is acid-labile.

-

Cocktail: TFA (92.5%), TIS (2.5%),

(2.5%), DODT (2.5%).-

Note: DODT (2,2'-(Ethylenedioxy)diethanethiol) is preferred over EDT for odor control and efficient scavenging of t-butyl cations [2].

-

-

Duration: 2–3 hours at Room Temperature.

-

Mechanism: The TFA removes the N-terminal protection and the side-chain OtBu ester simultaneously.

-

Result: The peptide now contains S-carboxymethylcysteine (

).

Part 3: Handling the "Free Acid" Reagent (Fmoc-Cys(Cm)-OH)

If you possess the free acid side chain version (Fmoc-S-carboxymethyl-L-cysteine, no OtBu) and cannot source the protected version, you cannot use standard automation.

Manual Protocol Modification:

-

Pause Automation: Stop the synthesizer before the Cys cycle.

-

Selective Activation: You must use a stoichiometry that favors

-carboxyl activation, or use a pre-formed Pfp ester (Pentafluorophenyl ester).-

Better Approach: Dissolve Fmoc-Cys(Cm)-OH (1 eq) and HOBt (1 eq) in DMF. Add DIC (1 eq) dropwise at 0°C.

-

Risk: Even with care, some side-chain activation will occur.

-

-

Recommendation: Do not use this reagent for internal residues. Use it only if Cys(Cm) is the N-terminal residue.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway for incorporating Cys(Cm) versus Cys(Acm).

Caption: Decision tree for selecting the correct Cysteine derivative. Note the critical requirement for OtBu side-chain protection when automating Cys(Cm) synthesis.

Part 5: Analytical Verification

Because Cys(Cm) is a modification, its mass shift is distinct from native Cysteine.

| Residue | Formula Added | Monoisotopic Mass Added (Da) | |

| Cys (Native) | 103.009 | 0 | |

| Cys(Cm) | 161.014 | +58.005 | |

| Cys(Acm) | 174.046 | +71.037 |

QC Protocol:

-

HPLC: Run a gradient of 5-60% Acetonitrile (0.1% TFA). Cys(Cm) peptides are generally more hydrophilic (elute earlier) than their native counterparts due to the carboxylic acid side chain.

-

Mass Spec (ESI): Look for the +58 Da shift per Cysteine residue relative to the native sequence.

References

-

Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Organic Process Research & Development.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504.

-

Postma, T. M., & Albericio, F. (2014). "DODT is a suitable replacement for EDT in TFA cleavage cocktails." Green Chemistry.

-

Santa Cruz Biotechnology. "Fmoc-S-carboxymethyl-L-cysteine Product Data."

Sources

- 1. Fmoc-L-Cysteine-(Acetamidomethyl), 25 g, CAS No. 86060-81-3 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]

- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Fmoc-Cys(Cm)-OH loading on Wang vs Rink Amide resin

Application Note: Strategic Loading of Fmoc-Cys(Cm)-OH on Wang vs. Rink Amide Resin

Part 1: Core Directive & Technical Scope

Abstract: This guide details the protocols for loading Fmoc-Cys(Cm)-OH onto Wang and Rink Amide resins.[1] While "Cm" strictly refers to S-carboxymethyl (a permanent thioether modification often used in mapping or non-reducible bridging), it is frequently used in laboratory shorthand to refer to S-Acetamidomethyl (Acm) or even S-Trityl (Trt) . This guide addresses the loading chemistry for Fmoc-Cys(Acm)-OH (the standard orthogonal derivative) and Fmoc-Cys(Trt)-OH (acid-labile), while providing specific adjustments for the true S-carboxymethyl derivative.

The Central Challenge:

-

Wang Resin (Acid Linker): Loading Cysteine onto Wang resin is a "high-risk" operation due to severe racemization (L

D conversion) and -

Rink Amide Resin (Amide Linker): Loading is a standard amide coupling, generally robust, but still requires care to prevent cysteine racemization during activation.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Mechanism & Causality[2]

The Racemization Trap (Wang Resin):

Standard esterification protocols (e.g., DIC/DMAP) rely on 4-dimethylaminopyridine (DMAP) as a catalyst.[2] For Cysteine, the electron-withdrawing nature of the protecting group (Trt, Acm, or Cm) on the

-

Mechanism: In the presence of DMAP (basic), the activated Cys-ester intermediate undergoes proton abstraction at the

-carbon, forming a planar enolate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture (L and D isomers). -

Solution: We must use "Base-Free" or "Low-Base" activation methods (Symmetric Anhydride or MSNT/MeIm) to suppress this pathway.

The Stability Factor (Rink Amide): Rink Amide loading involves forming an amide bond, not an ester. The amine on the resin is nucleophilic enough that strong bases like DMAP are unnecessary. Standard coupling (DIC/Oxyma) is sufficient and safer.

Decision Matrix: Resin Selection

Before starting, confirm your target peptide's requirements using the logic flow below.

Figure 1: Resin Selection Logic. Note that 2-CTC is chemically superior for C-terminal Cysteine to avoid racemization, but this guide focuses on Wang as requested.

Part 3: Experimental Protocols

Protocol A: Loading Fmoc-Cys(Acm)-OH on Wang Resin (Low-Racemization)

Use this protocol for Fmoc-Cys(Trt)-OH as well.

Objective: Esterification of Fmoc-Cys derivative to the hydroxyl group of Wang resin. Critical Constraint: Avoid high concentrations of DMAP.

Materials:

-

Wang Resin (0.5–1.0 mmol/g substitution)

-

Fmoc-Cys(Acm)-OH (or Trt/Cm)

-

DMAP (4-Dimethylaminopyridine) - Catalytic amount only

-

Solvent: DCM (Dichloromethane) and DMF (N,N-Dimethylformamide)[3][4]

Step-by-Step Workflow:

-

Resin Swelling:

-

Weigh 1.0 g of Wang resin.[5]

-

Swell in pure DCM (10 mL) for 30 mins. Note: DCM is preferred over DMF here as it lowers the dielectric constant, slightly reducing racemization risk.

-

-

Activation (Symmetric Anhydride Method - Preferred):

-

In a separate vial, dissolve 10 equivalents of Fmoc-Cys(Acm)-OH in minimal DCM/DMF (9:1 ratio).

-

Add 5 equivalents of DIC.

-

Stir at

for 15–20 minutes. The mixture may become cloudy (urea byproduct). -

Why? This forms the symmetric anhydride:

. This species is reactive toward the resin hydroxyl but less prone to racemization than the O-acylisourea formed with DMAP.

-

-

Coupling:

-

Add the activated anhydride solution to the swollen resin.

-

Add 0.1 equivalent of DMAP (dissolved in DMF). Do not exceed 0.1 eq.

-

Agitate gently for 2–3 hours at room temperature.

-

-

Capping (Essential):

-

Final Wash:

Quantitative Data: Expected Loading Efficiency

| Method | Reagents | Typical Loading | Racemization Risk |

| Standard | DIC / HOBt / DMAP (1 eq) | >90% | High (5–15% D-Cys) |

| Optimized | Sym. Anhydride / DMAP (0.1 eq) | 60–80% | Low (<2% D-Cys) |

| MSNT | MSNT / MeIm | >95% | Moderate (Requires care) |

Protocol B: Loading Fmoc-Cys(Acm)-OH on Rink Amide Resin

Objective: Amide bond formation (Standard Coupling).

Materials:

-

Rink Amide MBHA Resin

-

Activator: DIC/Oxyma Pure (Preferred) or HBTU/DIEA.

Step-by-Step Workflow:

-

Fmoc Deprotection (The "Rink" Step):

-

Coupling:

-

Capping:

-

Standard Acetylation (Acetic Anhydride/DIEA/DMF).

-

Part 4: Quality Control & Validation

Every loaded resin must be validated before synthesis proceeds.

1. Loading Determination (UV Fmoc Test):

-

Weigh ~5 mg of dried, loaded resin.

-

Treat with 20% Piperidine/DMF in a volumetric flask.

-

Measure UV absorbance at 290 nm (or 301 nm).

-

Calculation: Use the Beer-Lambert law to calculate mmol/g.

-

Target: 0.4 – 0.7 mmol/g is ideal for Cys-rich peptides to prevent aggregation.

-

2. Racemization Check (Marfey's Method / C18 HPLC):

-

Cleave a small sample (approx 10 mg resin) using Reagent K (TFA/Phenol/Water/Thioanisole/EDT).

-

Analyze via C18 HPLC.

-

Standard: Compare against a spiked sample of Fmoc-D-Cys-OH loaded resin. The D-isomer typically elutes slightly earlier or later depending on the gradient.

Technical Note: The "Cm" Ambiguity

If your specific "Fmoc-Cys(Cm)-OH" is S-Carboxymethyl-L-cysteine (Side chain: -CH2-S-CH2-COOH):

-

Warning: This derivative has two carboxylic acids (alpha and side-chain).

-

Protocol Adjustment: You must use a derivative where the side-chain carboxyl is protected (e.g., Fmoc-Cys(CH2-COO-tBu)-OH ) during the loading step.

-

If you use the free acid form, the side chain will also react with the resin, causing cross-linking or wrong-way insertion.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.

- Atherton, E., & Sheppard, R. C. (1989).Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

-

Sigma-Aldrich (Merck). "Fmoc-Cys(Acm)-OH Protocol & Properties."

-

BenchChem. "Compatibility of Fmoc-Cys(Acm)-OH with Different Resin Types."

- Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis." Organic Process Research & Development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptideweb.com [peptideweb.com]

- 4. peptideweb.com [peptideweb.com]

- 5. pepsynthllp.com [pepsynthllp.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Fmoc-Cys(Acm)-OH Novabiochem 86060-81-3 [sigmaaldrich.com]

- 10. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 13. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

Troubleshooting & Optimization

preventing racemization of Fmoc-S-carboxymethyl-L-cysteine

<_ ! _>

A Guide to Preventing Racemization in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the technical support center for Fmoc-S-carboxymethyl-L-cysteine (Fmoc-Cys(Cm)-OH). This resource is designed for researchers, scientists, and drug development professionals to address and prevent the critical issue of racemization during peptide synthesis. As your Senior Application Scientist, I will guide you through the mechanistic underpinnings, troubleshooting strategies, and preventative protocols to ensure the chiral integrity of your cysteine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-Cys(Cm)-OH particularly susceptible to racemization?

A1: The susceptibility of Fmoc-Cys(Cm)-OH to racemization stems from the electronic properties of its side chain. The α-proton (the hydrogen on the chiral carbon) is unusually acidic. This is due to the electron-withdrawing nature of the adjacent S-carboxymethyl group, which stabilizes the planar enolate intermediate that forms upon deprotonation by a base. This planar structure can be reprotonated from either face, leading to a loss of stereochemical integrity (racemization).

Q2: What is the primary mechanism of racemization for cysteine derivatives?

A2: The primary mechanism is direct enolization, also known as direct α-proton abstraction.[1] During the coupling step in Fmoc-SPPS, a base is often used, which can abstract the acidic α-proton from the activated cysteine residue. While oxazolone formation is a common racemization pathway for many amino acids, cysteine's unique side chain chemistry makes direct enolization the more significant concern.[1]

Q3: Can the choice of S-protecting group influence racemization?

A3: Absolutely. While this guide focuses on the S-carboxymethyl group, it's important to know that the choice of S-protecting group has a profound impact. Electron-donating protecting groups can help reduce the acidity of the α-proton, thereby suppressing racemization. For instance, studies have shown that groups like 4-methoxybenzyloxymethyl (MBom) and 4,4'-dimethoxydiphenylmethyl (Ddm) can significantly reduce racemization compared to the more common trityl (Trt) group, even under aggressive coupling conditions.[2][3]

Q4: I am observing a side product with a mass shift of +51 Da in my C-terminal cysteine peptide. What is it?

A4: This is likely 3-(1-piperidinyl)alanine formation. It occurs when the peptide contains a C-terminal cysteine and is subjected to base-catalyzed elimination of the protected sulfhydryl group, forming a dehydroalanine intermediate. This intermediate then reacts with piperidine from the Fmoc-deprotection step.[4] Using a sterically bulky protecting group or a more acid-labile resin like 2-chlorotrityl chloride resin can help minimize this side reaction.[4]

The Chemical Mechanism of Racemization

Understanding the "why" is crucial for effective prevention. The racemization of an activated Fmoc-Cys(Cm)-OH residue is a base-catalyzed process. The sequence of events, illustrated below, is central to every preventative strategy discussed in this guide.

Caption: Base-catalyzed racemization of Fmoc-Cys via a planar enolate intermediate.

Troubleshooting Guide: Identifying and Mitigating Racemization

If you suspect racemization in your synthesis, this section provides a logical workflow to diagnose and correct the issue.

Caption: A logical workflow for troubleshooting cysteine racemization.

Evidence-Based Preventative Protocols

Proactive prevention is the most effective strategy. The following protocols are designed to minimize racemization from the outset.

Protocol 1: Optimized Coupling Using Carbodiimides

This is the most highly recommended approach for incorporating Fmoc-Cys(Cm)-OH and other racemization-prone cysteine derivatives. It avoids the use of tertiary amine bases during the activation step.

Objective: To activate and couple Fmoc-Cys(Cm)-OH while minimizing base exposure.

Methodology:

-

Resin Preparation: After deprotection of the N-terminal amine on the resin-bound peptide, wash thoroughly with DMF (3-5 times) to completely remove piperidine.

-

Activation Mixture (in a separate vessel):

-

Dissolve 3-5 equivalents of Fmoc-Cys(Cm)-OH in DMF.

-

Add 3-5 equivalents of a racemization-suppressing additive such as Oxyma Pure or HOBt.

-

Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

-

-

Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.

-

Coupling: Add the activation mixture to the washed resin.

-

Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. For particularly sensitive sequences, this step can be performed at 0°C.[5]

-

Washing: Wash the resin thoroughly with DMF to remove byproducts and unreacted reagents.

-

Confirmation: Perform a Kaiser test to ensure the coupling reaction has gone to completion.

Causality: By using a carbodiimide like DIC with an additive, the carboxylic acid is converted to an activated ester in situ under neutral or slightly acidic conditions. This circumvents the need for a tertiary amine base, which is the primary catalyst for α-proton abstraction and subsequent racemization.[2][3]

Protocol 2: Strategic Use of Hindered Bases

If using uronium/phosphonium salt activators (e.g., HBTU, HATU) is unavoidable, the choice of base is the most critical parameter to control.

Objective: To provide the necessary basicity for the coupling reaction while minimizing racemization through steric hindrance.

Methodology:

-

Reagent Selection: Use HBTU or HATU as the activator.

-

Base Substitution: Critically, replace standard bases like DIPEA or NMM with a sterically hindered, weaker base. 2,4,6-Collidine is the recommended alternative.[6][7]

-

Coupling Procedure:

-

In a separate vessel, combine the Fmoc-Cys(Cm)-OH (3-5 equiv.), HBTU/HATU (3-5 equiv.), and 2,4,6-Collidine (6-10 equiv.) in DMF.

-

Allow a brief pre-activation of 1-2 minutes. Avoid prolonged pre-activation times, as this increases the risk of racemization.

-

Add the mixture to the deprotected peptide-resin and couple for 1-2 hours.

-

Causality: Sterically hindered bases like collidine are less efficient at abstracting the sterically shielded α-proton of the amino acid compared to less hindered bases like DIPEA, thereby reducing the rate of enolization.[8] While this method is an improvement over using DIPEA, it may still result in higher levels of racemization than the base-free carbodiimide protocol.[3][6]

Data Summary: Impact of Base Selection on Racemization

The choice of base during coupling with uronium/phosphonium reagents has a dramatic and quantifiable impact on the chiral purity of the incorporated cysteine.

| Base | Chemical Nature | Steric Hindrance | Relative Racemization Risk | Rationale & Citation |

| DIPEA, NMM | Tertiary Amines | Low | High | Unhindered nature allows easy access to and abstraction of the α-proton, promoting enolization.[6][7] |

| 2,4,6-Collidine | Pyridine Derivative | High | Low | Methyl groups sterically shield the nitrogen, hindering its ability to abstract the α-proton.[6][7] |

| TMP, DB[DMAP] | Pyridine Derivatives | High / Very High | Very Low | Offer significant steric bulk, further reducing the rate of base-catalyzed racemization.[6][9] |

References

-

Hibino, H., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(10), 624-631. [Link]

-

Fujii, N., et al. (1997). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Chemical & Pharmaceutical Bulletin, 45(9), 1416-1420. [Link]

-

Han, Y., et al. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]

-

Hibino, H., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed, National Center for Biotechnology Information. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]

-

Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. [Link]

-

Aapptec Peptides. (n.d.). Synthesis Notes. Aapptec Peptides. [Link]

-

Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science, 18(7), 437-441. [Link]

-

ResearchGate. (2013). Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

incomplete coupling of Fmoc-Cys(Cm)-OH troubleshooting

This guide addresses the technical challenges associated with coupling Fmoc-Cys(Cm)-OH (Fmoc-S-carboxymethyl-L-cysteine) in Solid-Phase Peptide Synthesis (SPPS).

Note on Nomenclature: In this context, "Cm" refers to the S-carboxymethyl modification (

Diagnostic Phase: The "Cm" Structural Trap

Q1: Why is my coupling yield near zero or resulting in a complex mixture of products? A: The most common cause for failure with Fmoc-Cys(Cm)-OH is the use of the free acid side chain form during activation.

-

The Mechanism of Failure: The "Cm" group contains a carboxylic acid (

).[1] If you use a building block where this side chain is unprotected (i.e., Fmoc-Cys(CH -

The Result: This leads to:

-

Branching: The amino group of the resin-bound peptide reacts with the side chain, creating a branched peptide.

-

Polymerization: The activated amino acid reacts with itself in solution.

-

Capping: Irreversible termination of the chain.[2]

-

Corrective Action: Verify your reagent immediately. You must use the side-chain protected ester for SPPS, typically Fmoc-Cys(Cm-OtBu)-OH (Fmoc-S-(tert-butoxycarbonylmethyl)-L-cysteine).[1] The t-butyl ester protects the side chain during coupling and is removed during the final TFA cleavage to yield the desired free acid Cys(Cm).

Troubleshooting Guide: Optimization & Protocols

Category 1: Kinetics & Steric Hindrance [1]

Q2: I am using the correct Fmoc-Cys(Cm-OtBu)-OH, but the coupling is still incomplete (positive Kaiser test). Why? A: The S-carboxymethyl-t-butyl group is bulkier than a standard Cys(Trt).[1] The extra methylene and ester group create steric drag, slowing the acylation rate.

-

Solution (Reagent Switch): Switch from carbodiimide-based activation (DIC/Oxyma) to stronger aminium/uronium salts.[1]

-

Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .[1] The 7-aza-benzotriazole moiety of HATU facilitates faster acylation for hindered residues via a neighboring group effect.

-

-

Protocol Adjustment: Double couple.

Q3: Does solvent choice impact the Cys(Cm) coupling efficiency?

A: Yes. Cysteine derivatives are prone to

-

Intervention: Replace pure DMF with a DMF/NMP (1:1) mixture or add 1% Triton X-100 to the coupling mixture.[1] NMP (N-methyl-2-pyrrolidone) disrupts inter-chain hydrogen bonding better than DMF, improving access to the N-terminus.[1]

Category 2: Side Reactions (Racemization) [1]

Q4: I see a +D-isomer peak in my final analysis. Is Cys(Cm) prone to racemization?

A: All Cysteine derivatives are highly susceptible to base-catalyzed racemization during activation.[1] The electron-withdrawing sulfur atom acidifies the

-

The Fix (Base Management):

-

Avoid Strong Bases: Do not use DIPEA (Diisopropylethylamine) with HBTU/HATU if racemization is observed.[1]

-

Use Collidine: 2,4,6-Trimethylpyridine (Collidine) is a weaker, more hindered base that is sufficient for activation but less likely to abstract the

-proton.[1] -

Neutral Activation: The safest method for Cys is DIC/Oxyma Pure (no tertiary base required).[1] While slower, it preserves chirality near-perfectly.[1]

-

Experimental Protocols

Protocol A: High-Efficiency Coupling for Fmoc-Cys(Cm-OtBu)-OH

Use this for difficult sequences or when steric hindrance is the primary suspect.[1]

-

Reagent Prep:

-

Activation:

-

Coupling:

-

Add mixture to the resin immediately.

-

Agitate for 45–60 minutes at Room Temperature.

-

Note: Do not use microwave heating above 50°C for Cys coupling; it dramatically increases racemization.[1]

-

-

Monitoring:

Protocol B: "Soft" Coupling (Low Racemization Risk)

Use this if chiral purity is critical (e.g., for therapeutic standards).[1]

-

Reagent Prep:

-

Activation:

-

Coupling:

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for troubleshooting Fmoc-Cys(Cm) coupling failures.

Caption: Decision tree for isolating the root cause of Fmoc-Cys(Cm) coupling failure, distinguishing between chemical incompatibility (free acid) and kinetic limitations.

Summary of Key Parameters

| Parameter | Standard Protocol | Optimized for Cys(Cm) | Reason |

| Building Block | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Cm-OtBu)-OH | Prevents side-chain branching. |

| Activator | HBTU / DIPEA | HATU / Collidine | HATU overcomes sterics; Collidine prevents racemization.[1] |

| Alternative | DIC / HOBt | DIC / Oxyma Pure | "Base-free" condition eliminates racemization risk.[1][5] |

| Solvent | DMF | NMP or DMF/NMP | Disrupts |

| Temperature | Ambient or 75°C (MW) | Ambient (Max 50°C) | High temp causes Cys racemization and |

References

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][6] Chemical Reviews, 109(6), 2455-2504.[1] [1]

-

Albericio, F., et al. (2018).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[1] Organic Process Research & Development, 22(6), 760-772.[1] [1]

-

Han, Y., et al. (1997).[1][7] "Racemization of Cysteine during Peptide Assembly." Journal of Organic Chemistry, 62(13), 4307-4312.[1] [1]

-

Merck Millipore. (2024).[1] "Novabiochem® Peptide Synthesis Reagents: Coupling Reagents Guide." [1]

Sources

Technical Support Center: Optimizing Fmoc Removal for Fmoc-Cys(Cm)-OH

Status: Operational

Ticket ID: SPPS-CYS-OPT-001

Subject: Optimization of Fmoc deprotection kinetics for S-carboxymethylcysteine derivatives to prevent racemization and

Diagnostic Matrix: Is This Guide for You?

Before altering your synthesizer protocols, verify your experimental symptoms against this matrix.

| Symptom | Probable Cause | Relevance to Fmoc-Cys(Cm)-OH |

| Doublet peaks in HPLC | Racemization (L- to D-Cys conversion) | High. Cysteine derivatives are highly prone to base-catalyzed racemization during Fmoc removal. |

| Mass shift (-18 Da or +67 Da) | High. Formation of dehydroalanine (-H₂S derivative) followed by piperidine adduct formation (+85 Da total shift vs expected). | |

| Incomplete Coupling of Next AA | Aggregation | Medium. Cys(Cm) is less bulky than Cys(Trt), but hydrogen bonding can still induce |

| Side Chain Loss | Wrong Deprotection | Critical. The "Cm" (carboxymethyl) group is acid-stable . It will not be removed by TFA. If you expected a free thiol, you are using the wrong derivative. |

Technical Deep Dive & Troubleshooting (Q&A)

Q1: Why does Fmoc-Cys(Cm)-OH require different deprotection times than Fmoc-Ala-OH?